molecular formula C19H13NO8 B2596000 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate CAS No. 307341-20-4

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate

Cat. No.: B2596000
CAS No.: 307341-20-4
M. Wt: 383.312
InChI Key: KGNNLRRDESUVSK-UHFFFAOYSA-N
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Description

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of an acetyloxy group, a nitrophenyl group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group.

    Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of chromen-2-one quinones.

    Reduction: Conversion to 7-(acetyloxy)-4-(4-aminophenyl)-2-oxo-2H-chromen-5-yl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The chromen-2-one core may interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate: Lacks the acetyloxy group at the 7-position.

    7-hydroxy-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate: Contains a hydroxyl group instead of an acetyloxy group.

    7-(acetyloxy)-4-phenyl-2-oxo-2H-chromen-5-yl acetate: Lacks the nitro group on the phenyl ring.

Uniqueness

The presence of both the acetyloxy and nitrophenyl groups in 7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate imparts unique chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs

Properties

IUPAC Name

[5-acetyloxy-4-(4-nitrophenyl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO8/c1-10(21)26-14-7-16(27-11(2)22)19-15(9-18(23)28-17(19)8-14)12-3-5-13(6-4-12)20(24)25/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNLRRDESUVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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